molecular formula C21H16FN3OS B2473012 (E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide CAS No. 468769-36-0

(E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide

Cat. No.: B2473012
CAS No.: 468769-36-0
M. Wt: 377.44
InChI Key: ZAHUPCFZPBCCFR-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acrylamide scaffold with three key substituents:

  • 3-(o-tolyl) group: A methyl-substituted phenyl ring at the ortho position, contributing steric bulk and lipophilicity.
  • N-(5-(4-fluorobenzyl)thiazol-2-yl) group: A thiazole ring substituted with a 4-fluorobenzyl group, influencing electronic properties and target binding .

Its (E)-stereochemistry ensures a planar conformation, optimizing interactions with biological targets.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-4-2-3-5-16(14)11-17(12-23)20(26)25-21-24-13-19(27-21)10-15-6-8-18(22)9-7-15/h2-9,11,13H,10H2,1H3,(H,24,25,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHUPCFZPBCCFR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a thiazole ring, and aromatic substituents, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name (E)2cyanoN[5(4fluorobenzyl)1,3thiazol2yl]3(otolyl)prop2enamide\text{IUPAC Name }(E)-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(o-tolyl)prop-2-enamide

Molecular Formula: C20_{20}H16_{16}F1_{1}N3_{3}OS
Molecular Weight: 365.42 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole-based compounds, including derivatives like this compound. The compound exhibited significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

In addition to its bactericidal effects, this compound demonstrated antifungal activity , with MIC values ranging from 4.69 to 22.9 µM against common fungal strains such as Candida albicans and Fusarium oxysporum .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound showed promising cytotoxic effects against human cancer cell lines such as H460, A549, and HT-29.

IC50 Values Against Cancer Cell Lines:

Cell LineIC50 (µg/mL)
HCT116193.93
A549208.58
HT-29238.14

These results indicate that the compound not only inhibits cell proliferation but may also induce apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins .

Enzyme Inhibition

The mechanism of action for this compound includes inhibition of key enzymes involved in cellular processes. Notably, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and as low as 0.52 µM for DHFR .

Case Studies

A study conducted on the efficacy of thiazole derivatives, including our compound of interest, demonstrated synergistic effects when combined with conventional antibiotics such as Ciprofloxacin and Ketoconazole. This combination therapy resulted in reduced MIC values, enhancing the overall antimicrobial effectiveness against resistant strains .

Another investigation into the cytotoxicity profile revealed that while the compound showed substantial activity against cancer cells, it exhibited low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Structural Features

The compound's unique features include:

  • A cyano group that enhances electrophilicity.
  • A thiazole ring , which is known for its biological activity.
  • An o-tolyl group , contributing to its lipophilicity and potential receptor interactions.

Anticancer Applications

Recent studies indicate that (E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide exhibits potent anticancer properties. In vitro evaluations have shown its efficacy against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These values suggest that the compound effectively inhibits cell proliferation, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight its moderate antibacterial activity, suggesting potential applications in treating infections caused by drug-resistant bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on HeLa cells revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways, leading to increased caspase activity. The study emphasized the importance of this compound as a potential lead for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of the compound against various pathogens. Results indicated effectiveness against several drug-resistant strains, suggesting its potential role in treating infections where conventional antibiotics fail.

Chemical Reactions Analysis

Reaction Mechanism

The Knoevenagel condensation proceeds in three stages:

  • Enolate Formation : The base deprotonates the active methylene group of the cyanoacetamide, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the thiazole aldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water produces the conjugated (E)-configured acrylamide system.

The stereoselectivity for the (E)-isomer arises from thermodynamic stability due to reduced steric hindrance between the o-tolyl group and thiazole moiety.

Optimization and Yield Factors

Critical factors influencing reaction efficiency include:

Catalyst Selection

  • Piperidine is preferred for its dual role as a base and mild nucleophile, minimizing side reactions .

  • Alternative bases (e.g., ammonium acetate) may reduce yields due to incomplete dehydration.

Solvent Effects

  • Ethanol enhances solubility of polar intermediates while facilitating reflux conditions.

  • Mixed solvents (e.g., ethanol/DMF 5:1) improve crystallization post-reaction .

Purity of Starting Materials

  • Contaminants in the thiazole aldehyde or cyanoacetamide can lower yields to ~70%, while purified reagents achieve >85%.

Stability and Reactivity

The compound’s reactivity is influenced by:

  • Cyano Group : Susceptible to nucleophilic attack under strong basic conditions.

  • Acrylamide Core : May undergo Michael addition reactions with thiols or amines.

  • Thiazole Ring : Stable under acidic conditions but prone to electrophilic substitution at C5.

No degradation is observed under standard storage conditions (room temperature, inert atmosphere).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents (R1, R2) Key Features Biological Activity (if reported) Reference
(E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide R1 = o-tolyl; R2 = 4-fluorobenzyl-thiazole High lipophilicity; steric hindrance from o-tolyl Not explicitly reported
(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide R1 = furan-2-yl; R2 = 4-fluorobenzyl-thiazole Reduced steric bulk; furan enhances π-π stacking Not reported
(E)-2-cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide R1 = 4-methoxyphenyl; R2 = thiazole Methoxy group increases electron density; lower lipophilicity Antimicrobial (MIC = 4–6 μM/mL for analogs)
(E)-3-phenyl-N-[5-(3-trifluoromethylbenzyl)-thiazol-2-yl]acrylamide R1 = phenyl; R2 = 3-CF3-benzyl-thiazole CF3 group enhances metabolic stability and binding affinity Not reported
N-(5-(4-chlorobenzyl)-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide R1 = 3,4-dichlorophenyl; R2 = 4-Cl-benzyl-thiazole Halogen-rich; high hydrophobicity and potential cytotoxicity Predicted bioactivity via structural modeling

Physicochemical Properties

  • Melting Points: Analogs with electron-withdrawing groups (e.g., nitro, cyano) exhibit higher melting points (e.g., 249–250°C for indole-containing acrylamides) . The o-tolyl group in the target compound may lower melting points slightly compared to para-substituted analogs due to reduced crystallinity .
  • Lipophilicity :
    • The 4-fluorobenzyl and o-tolyl groups increase logP values, suggesting enhanced membrane permeability compared to methoxy or furan derivatives .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Substituents like 4-fluorobenzyl are introduced at the 5-position of the thiazole ring using alkylation reagents under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Knoevenagel condensation between a 2-cyanoacetamide derivative and an o-tolyl aldehyde to form the acrylamide backbone. Catalysts like DBU or piperidine are used to promote the (E)-isomer selectivity .
  • Key Considerations : Control reaction temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side products. Monitor progress via TLC/HPLC and confirm isomer purity (>95%) using NMR .

Basic: How is the structural identity of this compound validated in academic research?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1^1H and 13^13C NMR confirm the (E)-configuration of the acrylamide double bond (coupling constant J=1216J = 12–16 Hz) and substituent positions (e.g., fluorine integration at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed m/z) ensures molecular formula accuracy .
  • HPLC : Purity (>98%) is validated using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: What mechanistic hypotheses explain its biological activity (e.g., enzyme inhibition)?

The compound’s bioactivity is attributed to:

  • Target Engagement : The acrylamide group acts as a Michael acceptor, forming covalent bonds with catalytic cysteine residues in enzymes (e.g., proteases, kinases). This is supported by IC50_{50} values in low micromolar ranges for related thiazole-acrylamides .
  • Structural Moieties : The 4-fluorobenzyl group enhances target binding via hydrophobic interactions, while the o-tolyl moiety may stabilize π-π stacking in enzyme active sites .
  • Experimental Validation : Use kinetic assays (e.g., fluorescence-based protease inhibition) and X-ray crystallography to map binding modes .

Advanced: How do structural modifications (e.g., substituent changes) impact potency and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine Position : 4-Fluorobenzyl improves metabolic stability compared to 3-chloro analogs but reduces solubility .
  • Thiazole vs. Thiophene : Replacing thiazole with thiophene decreases enzyme inhibition by 10-fold, highlighting the importance of nitrogen in hydrogen bonding .
  • Cyanogroup Removal : Eliminating the cyano group abolishes covalent binding, confirming its role in mechanism .
  • Methodology : Parallel synthesis and high-throughput screening (HTS) are used to evaluate analogs .

Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Discrepancies may arise from:

  • Assay Conditions : Differences in buffer pH, reducing agents (e.g., DTT), or enzyme isoforms. Standardize protocols using guidelines from publications like .
  • Compound Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of acrylamide) can skew results. Use fresh stocks and confirm stability via LC-MS .
  • Cellular vs. Enzymatic Assays : Off-target effects in cellular models (e.g., cytotoxicity) may mask true target engagement. Validate with orthogonal methods like thermal shift assays .

Advanced: What role does stereochemistry (E/Z isomerism) play in its activity?

  • (E)-Isomer Specificity : The (E)-configuration aligns the cyano and acrylamide groups for optimal target binding. (Z)-isomers show 50–100x lower potency in kinase inhibition assays .
  • Isomer Control : Use chiral catalysts (e.g., DBU) or photoirradiation to favor (E)-formation. Confirm ratio via 1^1H NMR (vinyl proton splitting) .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Solubility : Introduce polar groups (e.g., morpholine) on the thiazole ring or use prodrugs (e.g., ester derivatives). Solubility in DMSO (>10 mM) is critical for in vitro dosing .
  • Metabolic Stability : Replace labile groups (e.g., methyl esters) with trifluoromethyl or heterocycles to reduce CYP450 metabolism. Use liver microsome assays for validation .

Basic: Which analytical methods ensure compound stability during storage?

  • Storage Conditions : Store at −20°C in anhydrous DMSO under nitrogen to prevent hydrolysis.
  • Stability Testing : Monitor degradation via HPLC every 3–6 months. Key degradation products include hydrolyzed acrylamide (carboxylic acid) and dimerized thiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.